1-(2-fluorophenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(2-FLUOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of diazino pyrimidines.
Preparation Methods
The synthesis of 1-(2-FLUOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the diazino pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazino pyrimidine ring.
Introduction of the fluorophenyl and phenylethyl groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Purification and isolation: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(2-FLUOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Scientific Research Applications
1-(2-FLUOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes and receptors involved in cancer, inflammation, and other diseases.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of cancer cell proliferation or inflammation .
Comparison with Similar Compounds
1-(2-FLUOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are also studied for their potential as enzyme inhibitors and have shown promising activity in various biological assays.
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry, with applications in the development of new drugs and materials.
The uniqueness of 1-(2-FLUOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific structural features and its potential to interact with unique molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19FN4O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H19FN4O2/c21-16-8-4-5-9-17(16)25-18-15(19(26)23-20(25)27)12-24(13-22-18)11-10-14-6-2-1-3-7-14/h1-9,22H,10-13H2,(H,23,26,27) |
InChI Key |
XWMTYCOVYQPKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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